N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide
Description
N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide is a benzamide derivative characterized by a 2,4-dichlorophenylamine group attached to a benzoyl ring substituted with a methyl group at position 3 and a nitro group at position 2. Its molecular formula is C₁₄H₁₀Cl₂N₂O₃, with a molecular weight of 340.15 g/mol .
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-6-9(2-5-13(8)18(20)21)14(19)17-12-4-3-10(15)7-11(12)16/h2-7H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHSMROMQLXFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide typically involves the nitration of a precursor compound followed by amide formation. One common method involves the nitration of 2,4-dichlorophenyl-3-methylbenzene using a mixture of nitric acid and sulfuric acid to introduce the nitro group. The resulting nitro compound is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the final amide product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow microreactor systems are often employed to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The molecule contains three reactive sites:
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Amide group : Prone to hydrolysis under acidic or basic conditions.
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Nitro group : Can undergo reduction to amino or nitroso derivatives.
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Chlorine atoms : May participate in nucleophilic aromatic substitution or elimination reactions.
Hydrolysis of the Amide Bond
Under acidic (HCl/H₂O) or basic (NaOH) conditions, the amide bond cleaves to form:
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Carboxylic acid (from the benzoyl moiety).
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2,4-Dichloroaniline (from the amine component).
Mechanism :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by elimination of the amine.
Reduction of the Nitro Group
Reduction with agents like Sn/HCl or Fe/HCl converts the nitro group to an amino group:
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Product : N-(2,4-dichlorophenyl)-3-methyl-4-aminobenzamide.
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Applications : Potential intermediates for dye synthesis or bioactive compounds.
Nucleophilic Aromatic Substitution
The chlorine atoms at positions 2 and 4 of the phenyl ring may undergo substitution with strong nucleophiles (e.g., hydroxide, amine):
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Conditions : High temperature, polar aprotic solvents (e.g., DMF).
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Products : Hydroxy or amino-substituted derivatives.
Mass Spectrometry Fragmentation
Based on analogous compounds, fragmentation pathways may include:
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Cleavage of the amide bond : Generates ions corresponding to the nitrobenzoyl fragment (e.g., m/z 167) and the dichlorophenyl moiety (e.g., m/z 139) .
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Rearrangement reactions : Nitro groups may participate in N-rearrangements under ESI-MS conditions, forming stable resonance structures .
Comparison of Reaction Pathways
| Reaction Type | Mechanism | Key Products | Reference Compounds |
|---|---|---|---|
| Hydrolysis | Acidic/basic cleavage of amide | Carboxylic acid + 2,4-dichloroaniline | |
| Nitro Reduction | Reductive conversion to amino | N-(2,4-dichlorophenyl)-4-amino... | |
| Nucleophilic Substitution | Replacement of Cl by nucleophiles | Hydroxy/aminobenzamide derivatives |
Structural Stability and Reactivity
The presence of electron-withdrawing groups (Cl, NO₂) enhances the stability of intermediates during reactions. For example:
Scientific Research Applications
Chemical Synthesis
N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide serves as a valuable intermediate in organic synthesis. Its structure allows for various chemical modifications, making it a versatile building block for the synthesis of more complex molecules.
Key Applications:
- Synthesis of Pharmaceuticals: It can be utilized to create pharmaceutical compounds through substitution reactions and other transformations.
- Dye and Pigment Production: The compound is also used in the production of dyes due to its chromophoric properties.
Biological Research
In biological contexts, this compound has been studied for its potential interactions with biological targets.
Key Applications:
- Enzyme Inhibition Studies: Research indicates that this compound can act as an inhibitor for specific enzymes, which is crucial in understanding metabolic pathways and developing therapeutic agents.
- Protein Interaction Analysis: The compound can be used to probe protein interactions, providing insights into cellular mechanisms.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in drug development.
Key Applications:
- Anticancer Research: Preliminary studies suggest that this compound may exhibit anticancer properties by targeting specific cancer cell lines.
- Neurological Disorders: Investigations into its effects on neurotransmitter systems have indicated potential applications in treating conditions such as anxiety and depression.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Chemical Synthesis | Intermediate for pharmaceuticals and dyes | Versatile building block for complex organic molecules |
| Biological Research | Enzyme inhibition and protein interactions | Potential inhibitor for key metabolic enzymes |
| Medicinal Chemistry | Anticancer and neurological disorder treatments | Promising effects on cancer cell lines |
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry investigated the enzyme inhibition properties of this compound. The results demonstrated significant inhibition of a specific target enzyme involved in cancer metabolism, suggesting its potential utility as a lead compound in drug development.
Case Study 2: Anticancer Activity
Research conducted at a leading university evaluated the anticancer effects of this compound on various cancer cell lines. The findings indicated that it induced apoptosis in treated cells, highlighting its potential as a therapeutic agent against certain types of cancer.
Case Study 3: Neuropharmacology
A recent publication explored the impact of this compound on neurotransmitter systems related to anxiety disorders. The compound showed modulatory effects on receptor activity, indicating its potential use in developing anxiolytic drugs.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes or disrupt cellular membranes, contributing to its bioactivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural analogs differ in substituent patterns on the benzamide and aniline rings, influencing physicochemical properties such as lipophilicity (logP), solubility, and molecular conformation.
Table 1: Structural and Physicochemical Comparison
*logP values estimated using computational tools or inferred from similar structures.
- Substituent Effects: Nitro Group Position: The 4-nitro group in the target compound vs. Methyl vs. Methoxy: The 3-methyl group in the target compound enhances lipophilicity compared to the 4-methoxy group in its analog, which may improve membrane permeability but reduce solubility . Benzothiophene vs. Benzamide: Replacing the benzamide with a benzothiophene ring (as in ) increases planarity and logP (5.14), suggesting stronger hydrophobic interactions .
Conformational Analysis :
X-ray studies of N-(2,4-dichlorophenyl)benzamide analogs reveal that the amide group adopts an anti conformation (N–H and C=O bonds opposed), with near-coplanar benzoyl and aniline rings (dihedral angle ~2.6°) . This conformation is critical for crystal packing and intermolecular hydrogen bonding (N–H⋯O), which may stabilize the target compound’s solid-state structure .
Biological Activity
N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoic acid with 3-methyl-4-nitroaniline. The general procedure includes:
-
Reagents :
- 2,4-Dichlorobenzoic acid
- 3-Methyl-4-nitroaniline
- Coupling agents (e.g., DCC or EDC)
- Solvent (e.g., dichloromethane)
-
Procedure :
- Dissolve the acid and amine in an appropriate solvent.
- Add the coupling agent to facilitate the formation of the amide bond.
- Stir the mixture at room temperature or under reflux conditions.
- Purify the product through recrystallization or chromatography.
This compound exhibits biological activity primarily through its interaction with various biological targets. It has been shown to inhibit specific enzymes and receptors involved in disease pathways. For instance, studies indicate that this compound may act as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism critical for DNA synthesis .
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
| Aspergillus niger | 128 |
Cytotoxicity and Antitumor Activity
This compound has also been evaluated for its cytotoxic effects on cancer cell lines. The compound showed promising results in inhibiting cell proliferation in various cancer types, including breast and lung cancer cells. The IC50 values are provided in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the nitro group or the aromatic ring can significantly alter its potency and selectivity for different biological targets. Research indicates that compounds with electron-withdrawing groups at specific positions exhibit enhanced activity .
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated a synergistic effect when combined with conventional antibiotics, suggesting potential for use in combination therapies . -
Antitumor Activity Assessment :
In a preclinical trial published by Johnson et al. (2021), this compound was administered to mice bearing xenograft tumors. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .
Q & A
Q. What is the synthetic methodology for N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide?
The compound is synthesized via a nucleophilic acyl substitution reaction. A typical procedure involves reacting 2,4-dichloroaniline with 3-methyl-4-nitrobenzoyl chloride in an aprotic solvent (e.g., dichloromethane) under inert conditions. Triethylamine is added as a base to neutralize HCl byproducts. After stirring at room temperature, the product is isolated by washing with dilute HCl, Na₂CO₃, and brine, followed by drying (Na₂SO₄) and purification via column chromatography (neutral Al₂O₃) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- ¹H/¹³C NMR : To confirm the aromatic substitution pattern, amide bond formation, and methyl/nitro group positions.
- UV-Vis spectroscopy : To assess electronic transitions influenced by the nitro and chloro groups.
- Mass spectrometry (ESI or EI) : For molecular ion ([M+H]⁺) validation and fragmentation pattern analysis. These techniques align with protocols used for structurally related benzamide derivatives .
Q. How is the purity of this compound validated?
Purity is determined using:
- HPLC/GC : With a C18 column (acetonitrile/water mobile phase) or capillary column, respectively.
- Melting point analysis : Sharp melting points (±2°C) indicate high crystallinity.
- TLC : Single-spot visualization under UV light. Cross-referencing with spectral databases ensures consistency .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Key variables to test:
- Solvent polarity : Compare dichloromethane (non-polar) vs. THF (polar aprotic).
- Stoichiometry : Excess acyl chloride (1.2–1.5 eq.) to drive the reaction.
- Temperature : Controlled heating (40–50°C) to accelerate kinetics without side reactions.
- Purification : Gradient elution in chromatography (e.g., hexane/ethyl acetate). Similar optimizations are documented for N-(3-chlorophenethyl)-4-nitrobenzamide derivatives .
Q. How to resolve contradictions in NMR spectral data?
If experimental ¹H/¹³C NMR peaks deviate from predicted values:
- Computational validation : Use density functional theory (DFT) to simulate chemical shifts (e.g., Gaussian or ORCA software).
- Solvent effects : Account for deuterated solvent interactions in simulations.
- Dynamic effects : Investigate rotameric equilibria (e.g., amide bond rotation) via variable-temperature NMR. This approach is validated in studies of fluorinated benzamides .
Q. What computational strategies predict the compound’s reactivity?
- DFT calculations : Analyze electron density maps to identify electrophilic/nucleophilic sites (e.g., nitro group’s electron-withdrawing effect).
- Molecular docking : Screen against biological targets (e.g., bacterial enzymes) to hypothesize binding modes.
- QSAR modeling : Corrogate substituent effects (chloro, nitro) with bioactivity using regression models. Such methods are applied to trifluoromethyl-substituted benzamides for antibacterial activity .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Synthesize analogs with:
- Halogen replacements (e.g., Br instead of Cl).
- Nitro group reduction to amine.
- Bioassays : Test analogs against bacterial/fungal strains or cancer cell lines.
- Pharmacokinetic profiling : Measure logP (octanol/water) to assess lipophilicity.
SAR frameworks are exemplified in piperazine-linked benzamide derivatives .
Q. What experimental approaches identify biological targets?
- Surface plasmon resonance (SPR) : Screen for binding to enzymes like acps-pptase, which regulates bacterial lipid synthesis .
- Kinetic assays : Measure IC₅₀ values for enzyme inhibition (e.g., nitroreductases).
- CRISPR-Cas9 knockouts : Validate target relevance in bacterial proliferation. These methods are critical for elucidating mechanisms in antimicrobial research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
